molecular formula C12H14OS B13188442 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one

2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one

Cat. No.: B13188442
M. Wt: 206.31 g/mol
InChI Key: OTANRKZLHWXNES-UHFFFAOYSA-N
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Description

2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is a cycloheptatrienone derivative featuring a cyclopentylsulfanyl substituent at the 2-position. The cycloheptatrienone core is a seven-membered aromatic ring with conjugated carbonyl and sulfanyl groups, which imparts unique electronic and steric properties. For example, cyclohepta-2,4,6-trien-1-one derivatives are often prepared using [6 + 3] cycloaddition reactions with benzynes or imino esters (). The sulfanyl group in such compounds is introduced via thiol or sulfide nucleophiles reacting with electrophilic intermediates ().

Properties

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

2-cyclopentylsulfanylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C12H14OS/c13-11-8-2-1-3-9-12(11)14-10-6-4-5-7-10/h1-3,8-10H,4-7H2

InChI Key

OTANRKZLHWXNES-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SC2=CC=CC=CC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one typically involves the introduction of the cyclopentylsulfanyl group to a cyclohepta-2,4,6-trien-1-one precursor. This can be achieved through nucleophilic substitution reactions where the cyclopentylsulfanyl group is introduced using appropriate thiol reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and specific solvents to facilitate the reaction and subsequent purification steps such as distillation or recrystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the positions adjacent to the double bonds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled temperatures and solvent conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its conjugated double bonds and ketone group. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The sulfur atom in the cyclopentylsulfanyl group can also engage in redox reactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of cycloheptatrienone derivatives allows for direct comparisons with 2-(cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one. Key analogs include:

Table 1: Structural and Functional Comparison of Cycloheptatrienone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence Source
2-Mercaptocyclohepta-2,4,6-trien-1-one (675) -SH at C2 C₇H₆OS 138.18 Antibiotic precursor; nucleophilic reactivity
2-(Methylsulfanyl)cyclohepta-2,4,6-triene-1-thione -SMe at C2; thione at C1 C₈H₈S₂ 168.27 Aromatic heterocycle; potential ligand in coordination chemistry
2-Hydroxy-4-(1-methylethyl)cyclohepta-2,4,6-trien-1-one -OH at C2; isopropyl at C4 C₁₀H₁₂O₂ 164.20 Natural product (β-thujaplicin); antimicrobial activity
2-Methoxy-5-(2,3,4-trimethoxyphenyl)cyclohepta-2,4,6-trien-1-one -OMe at C2; trimethoxyphenyl at C5 C₁₇H₁₈O₅ 302.32 Synthetic intermediate; structural complexity for drug design
2-Fluorocyclohepta-2,4,6-trien-1-one -F at C2 C₇H₅FO 124.11 Electrophilic reactivity; halogen-bonding motifs
(E)-2-Hydroxy-5-(phenyldiazenyl)cyclohepta-2,4,6-trien-1-one -OH at C2; phenyldiazenyl at C5 C₁₃H₁₀N₂O₂ 226.23 Azo-functionalized; hydrogen-bonding and π-π stacking in crystals

Reactivity and Stability

  • Sulfanyl vs. Hydroxy Groups : The cyclopentylsulfanyl group in the target compound enhances steric bulk compared to smaller substituents like -SH () or -OH (). This bulk may reduce nucleophilic reactivity but improve stability against oxidation.
  • Thione vs. Ketone : The 1-thione in 2-(methylsulfanyl)cyclohepta-2,4,6-triene-1-thione () exhibits distinct electronic properties compared to the ketone in the target compound, altering resonance stabilization and Lewis basicity.
  • Fluorine Substituents : The electron-withdrawing -F group in 2-fluorocyclohepta-2,4,6-trien-1-one () increases electrophilicity at the carbonyl carbon, contrasting with the electron-donating cyclopentylsulfanyl group.

Future Research Directions

Synthetic Optimization : Develop scalable methods for introducing cyclopentylsulfanyl groups via thiol-ene or nucleophilic aromatic substitution reactions.

Crystallographic Studies : Use programs like SHELXL () or OLEX2 () to resolve the crystal structure of 2-(cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one, enabling precise analysis of its conformational preferences.

Biological Activity

2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is an organic compound notable for its unique structure, which includes a seven-membered ring with three conjugated double bonds and a ketone functional group. The presence of the cyclopentylsulfanyl group enhances its chemical reactivity and potential biological activity. This article explores the biological properties of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H14OS
  • Molecular Weight : 206.31 g/mol
  • IUPAC Name : 2-cyclopentylsulfanylcyclohepta-2,4,6-trien-1-one
  • Canonical SMILES : C1CCC(C1)SC2=CC=CC=CC2=O

The biological activity of 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one is primarily attributed to its ability to interact with various molecular targets through the conjugated double bonds and the ketone group. These interactions can lead to the formation of reactive intermediates that may participate in biochemical pathways such as:

  • Oxidative Stress Response : The sulfur atom in the cyclopentylsulfanyl group can engage in redox reactions, potentially influencing cellular oxidative stress levels.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other sulfur-containing compounds.

Biological Activity

Research indicates that 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The unique sulfur moiety may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

Anti-inflammatory Effects

Preliminary investigations suggest potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Cytotoxicity

The compound has been evaluated for cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in these cells is an area of active research.

Case Studies and Research Findings

A review of literature reveals various studies focused on the biological activity of compounds related to 2-(Cyclopentylsulfanyl)cyclohepta-2,4,6-trien-1-one:

StudyFindings
Investigated the synthesis and reactivity of cycloheptatriene derivatives, highlighting potential applications in medicinal chemistry.
Examined the antimicrobial activity of sulfur-containing compounds, suggesting a correlation between structure and efficacy against bacterial strains.
Reported on the synthesis methods for similar compounds and their biological assays indicating potential therapeutic uses in inflammation and cancer treatment.

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